molecular formula C16H20FN3O4S2 B2906167 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 956448-01-4

1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No. B2906167
CAS RN: 956448-01-4
M. Wt: 401.47
InChI Key: RRRKAKCROXRPKP-UHFFFAOYSA-N
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Description

1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies and is being researched for its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine A is not yet fully understood, but it has been shown to inhibit the activity of certain enzymes and receptors. It has been suggested that it may act by binding to the active site of enzymes or receptors, thereby inhibiting their activity.
Biochemical and Physiological Effects:
1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine A has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes and receptors, and reduce inflammation. It has also been studied for its potential use in the treatment of neurological disorders, as it has shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine A has several advantages for use in lab experiments. It is readily available and can be synthesized using a multi-step process. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine A. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the investigation of its potential use in the treatment of neurological disorders, as it has shown to have neuroprotective effects. Further studies are also needed to determine its toxicity and potential side effects, as well as its effects on different cell types and experimental conditions.
Conclusion:
In conclusion, 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine A is a promising chemical compound that has shown potential applications in scientific research. It has been extensively studied for its mechanism of action and physiological effects and has shown promising results in various studies. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine A can be synthesized using a multi-step process that involves the reaction of piperidine with 4-fluorobenzenesulfonyl chloride, followed by the reaction with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine A has been extensively studied for its potential applications in scientific research. It has been shown to have an inhibitory effect on certain enzymes and receptors, making it a potential candidate for drug development. It has also been studied for its potential use in cancer treatment, as it has shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4S2/c1-12-16(26(23,24)19-10-4-3-5-11-19)13(2)20(18-12)25(21,22)15-8-6-14(17)7-9-15/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRKAKCROXRPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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